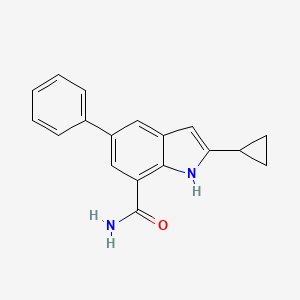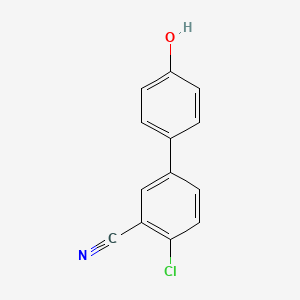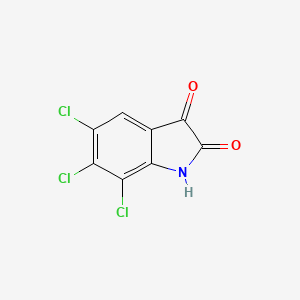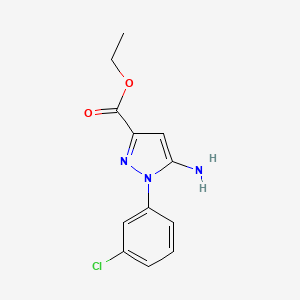
CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. This compound is a derivative of cyclopropylmethanol, where specific hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropylcarboxylic acid using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4). The reaction proceeds under anhydrous conditions to prevent the exchange of deuterium with hydrogen from water or other sources.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale deuteration facilities where deuterium gas (D2) is used to replace hydrogen atoms in cyclopropylmethanol. This process requires specialized equipment to handle deuterium gas safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl-1-d1-methyl-d2 alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl-1-d1-methyl-d2 aldehyde or cyclopropyl-1-d1-methyl-d2 carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclopropyl-1-d1-methyl-d2 hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum deuteride (LiAlD4), deuterium gas (D2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopropyl-1-d1-methyl-d2 aldehyde, cyclopropyl-1-d1-methyl-d2 carboxylic acid
Reduction: Cyclopropyl-1-d1-methyl-d2 hydrocarbons
Substitution: Cyclopropyl-1-d1-methyl-d2 halides
Applications De Recherche Scientifique
Cyclopropyl-1-d1-methyl-d2 alcohol has several scientific research applications:
Chemistry: Used as a deuterated solvent or reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to differences in its biological effects compared to non-deuterated analogs. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclopropyl-1-d1-methyl-d2 alcohol can be compared with other similar compounds, such as:
Cyclopropylmethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Cyclopropyl-2,2,3,3-d4-methyl alcohol: Another deuterated analog with deuterium atoms at different positions.
Cyclopropylcarbinol: A related compound with a similar structure but without deuterium substitution.
The uniqueness of this compound lies in its specific deuterium substitution pattern, which can influence its physical, chemical, and biological properties, making it valuable for specialized research applications.
Propriétés
Numéro CAS |
1219802-62-6 |
|---|---|
Formule moléculaire |
C4H8O |
Poids moléculaire |
75.125 |
Nom IUPAC |
dideuterio-(1-deuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |
Clé InChI |
GUDMZGLFZNLYEY-FBYXXYQPSA-N |
SMILES |
C1CC1CO |
Synonymes |
CYCLOPROPYL-1-D1-METHYL-D2 ALCOHOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)











